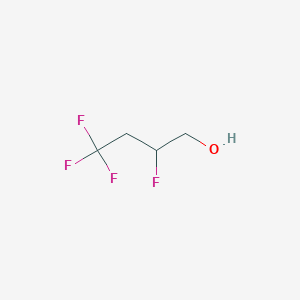

2,4,4,4-Tetrafluorobutanol

Cat. No. B8650536

M. Wt: 146.08 g/mol

InChI Key: NPVJWHGCIWRZAU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06673976B1

Procedure details

Under nitrogen, into a quartz tube equipped with a dry-ice condenser was added anhydrous methanol (20 g, 0.62 mol) and di-tertiarybutylperoxide (.79 g, 0.003 mol). The quartz tube was placed in a Rayonet UV photochemical reactor and HFC 1234zc, CF3CH═CFH (5 g, 0.044 mol) was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜1 hour while being irradiated at (UV wavelength) 254 nm. After complete addition, the reaction mixture was irradiated for ˜1 hour. The reaction mixture was concentrated under reduced pressure. The residue was extracted in diethyl ether (˜50 mL), washed with 20 mL aq. Na2SO3 (20%) and brine (10 mL). The ether layer was then concentrated to afford 7 g of the crude material. Distillation of this material under reduced pressure (24-28 mm Hg) afforded CF3CH2CFHCH2OH (2.7g) as a colorless liquid; yield=42% based on HFC 1234 zc. Boiling point, 58° C./24 mm Hg. GC-MS: m/e at 146 (C4H6F4O) for M+; 19 F and 1H NMR spectra are consistent with the structure. 19 F NMR (CDCl3)δ=−64.6 (3F, m), −191.2 (1F, m) ppm; 1H NMR (CDCl3)δ=2.2 (1H, br), 2.4(1H, m), 2.6 (1H, m), 3.7-3.9 (2H, m), 4.9 (1H, dm) ppm.

[Compound]

Name

quartz

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

CO.[C:3]([O:7]OC(C)(C)C)(C)(C)C.[C:13]([CH:17]=[CH:18][F:19])([F:16])([F:15])[F:14]>>[C:13]([CH2:17][CH:18]([CH2:3][OH:7])[F:19])([F:16])([F:15])[F:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0.003 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OOC(C)(C)C

|

Step Two

[Compound]

|

Name

|

quartz

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)C=CF

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Under nitrogen, into a quartz tube equipped with a dry-ice condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while being irradiated at (UV wavelength) 254 nm

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After complete addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was irradiated for ˜1 hour

|

|

Duration

|

1 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated under reduced pressure

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The residue was extracted in diethyl ether (˜50 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 20 mL aq. Na2SO3 (20%) and brine (10 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The ether layer was then concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 7 g of the crude material

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of this material under reduced pressure (24-28 mm Hg)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)CC(F)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.7 g | |

| YIELD: PERCENTYIELD | 42% | |

| YIELD: CALCULATEDPERCENTYIELD | 616.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |